

# physicochemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

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An In-depth Technical Guide on the Physicochemical Properties of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**

## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**. The information is intended for professionals in research, development, and academia who are utilizing this compound as a chemical intermediate or building block in agrochemical and pharmaceutical discovery.

## Core Compound Identification and Properties

**2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine** is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in the development of bioactive molecules.<sup>[1]</sup> It is primarily used in industrial and scientific research.<sup>[2]</sup>

## Physicochemical Data

The fundamental physicochemical properties of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine** are summarized below. This data is critical for handling, storage,

and application in experimental settings.

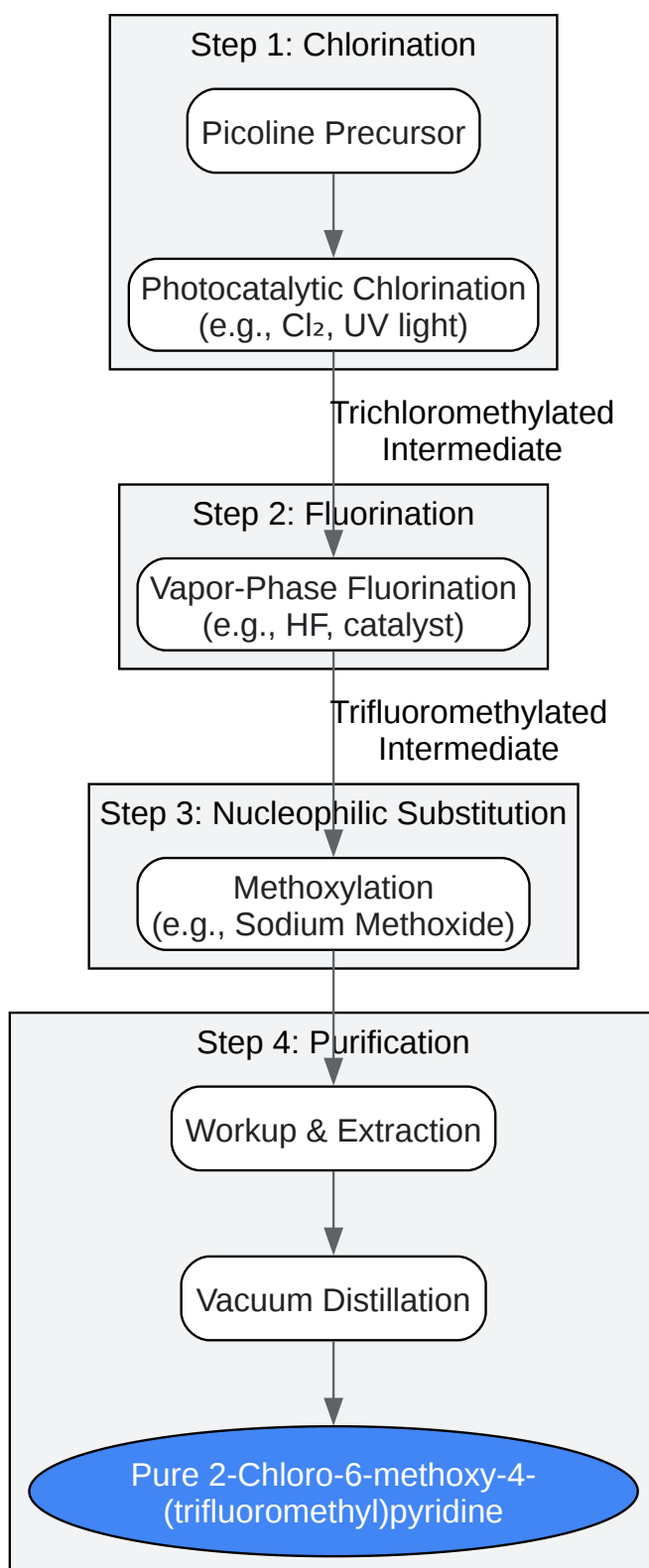
| Property           | Value  | Source  |
|--------------------|--|---|
| CAS Number         | 1160994-99-9   | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula  | C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> NO  | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight   | 211.57 g/mol   | <a href="#">[4]</a>   |
| IUPAC Name         | 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine   | <a href="#">[3]</a>   |
| InChI Key          | FWEFQJNETFIPKG-UHFFFAOYSA-N  | <a href="#">[3]</a>   |
| Physical Form      | Liquid   | <a href="#">[3]</a>   |
| Purity             | ≥95%   | <a href="#">[3]</a>   |
| Storage Conditions | Sealed in dry, 2-8°C   | <a href="#">[3]</a>   |
| Boiling Point      | Data not available   |   |
| Melting Point      | Not applicable (Liquid at STP)   |   |
| Solubility         | Low solubility in water; soluble in organic solvents (inferred from similar compounds) <a href="#">[6]</a> |   |

## Synthesis and Characterization Protocols

While a specific, detailed protocol for the synthesis of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine** is not publicly available, a general workflow can be established based on the synthesis of structurally related trifluoromethylpyridines.[\[1\]](#)[\[7\]](#)

### General Synthesis Workflow

The synthesis of halogenated and trifluoromethylated pyridines often involves a multi-step process including chlorination of a picoline precursor, followed by fluorination, and subsequent purification.[\[1\]](#)[\[7\]](#) The introduction of the methoxy group is typically achieved through nucleophilic substitution of a chloro- or fluoro-substituent.



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Caption: General workflow for the synthesis of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**.

## Experimental Protocols for Characterization

**2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)** This protocol is adapted from methods used for similar heterocyclic compounds and is suitable for assessing purity and confirming molecular weight.[\[8\]](#)

- System: Agilent 6890N GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).[\[8\]](#)
- Injector: Splitless mode, 250°C.[\[8\]](#)
- Carrier Gas: Helium, constant flow at 1.0 mL/min.[\[8\]](#)
- Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[\[8\]](#)
- Mass Spectrometer: Quadrupole or Ion Trap analyzer.
- Ionization: Electron Impact (EI) at 70 eV.[\[8\]](#)
- Sample Preparation: Dilute the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

**2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy** NMR is essential for structural elucidation.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR experiments should be conducted.

- Methodology: Chemical shifts can be calculated using the gauge-independent atomic orbital (GIAO) method for comparison with experimental data.[\[9\]](#)
- $^1\text{H}$  NMR: Expected signals in the aromatic region for the pyridine ring protons and a singlet for the methoxy group protons.
- $^{13}\text{C}$  NMR: The trifluoromethyl carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[\[6\]](#)

- $^{19}\text{F}$  NMR: A singlet is expected for the  $-\text{CF}_3$  group.
- Sample Preparation: Dissolve the sample in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ).

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups. A vibrational spectral analysis of the related 2-chloro-6-methoxy pyridine has been reported, providing a basis for spectral assignment.[\[10\]](#)

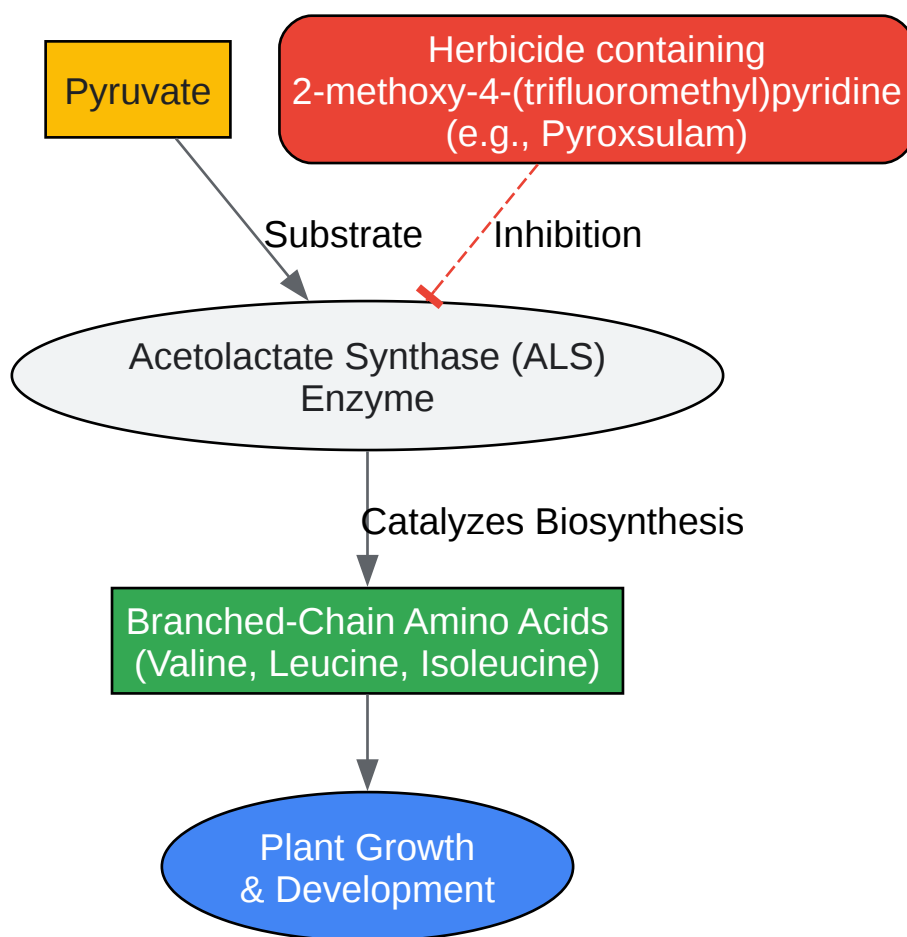
- Methodology: Record the spectrum in the  $4000\text{--}400\text{ cm}^{-1}$  range.[\[10\]](#)
- Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (e.g., NaCl or KBr).
- Expected Bands: Characteristic peaks for C-Cl, C-O (methoxy), C-F (trifluoromethyl), and pyridine ring vibrations are expected.

## Biological Relevance and Application

Trifluoromethylpyridine derivatives are key structural motifs in modern agrochemicals and pharmaceuticals.[\[7\]](#) The 2-methoxy-4-(trifluoromethyl)pyridine substructure is notably found in the herbicide Pyroxsulam, which was developed to control weeds in cereal crops.[\[7\]](#)

## Mechanism of Action: ALS Inhibition

Pyroxsulam functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[\[7\]](#) By blocking this pathway, the herbicide deprives the plant of essential amino acids, leading to growth cessation and death. This pathway is absent in animals, which contributes to the herbicide's selectivity.



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Caption: Simplified signaling pathway showing the inhibition of the ALS enzyme by herbicides.

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